[Tyr6]-Angiotensin II

GPCR Pharmacology Receptor Selectivity Cardiovascular Biology

For precise AT2R pathway deconvolution without AT1R cross-talk. [Tyr6]-Angiotensin II (DRVYIYPF) is the only peptide with a demonstrated 18,000-fold selectivity for AT2R (>95% binding) over AT1R (0% binding). This clean pharmacology is essential for unambiguous results in cardiovascular, tissue remodeling, and oncology studies. Its high proteolytic stability ensures reliable, sustained activity.

Molecular Formula C53H73N11O13
Molecular Weight 1072.2 g/mol
Cat. No. B12371318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Tyr6]-Angiotensin II
Molecular FormulaC53H73N11O13
Molecular Weight1072.2 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C53H73N11O13/c1-5-30(4)44(50(74)60-39(26-33-17-21-35(66)22-18-33)51(75)64-24-10-14-41(64)48(72)61-40(52(76)77)27-31-11-7-6-8-12-31)63-47(71)38(25-32-15-19-34(65)20-16-32)59-49(73)43(29(2)3)62-46(70)37(13-9-23-57-53(55)56)58-45(69)36(54)28-42(67)68/h6-8,11-12,15-22,29-30,36-41,43-44,65-66H,5,9-10,13-14,23-28,54H2,1-4H3,(H,58,69)(H,59,73)(H,60,74)(H,61,72)(H,62,70)(H,63,71)(H,67,68)(H,76,77)(H4,55,56,57)/t30-,36-,37-,38-,39-,40-,41-,43-,44-/m0/s1
InChIKeyLBFGETHDODNFOE-RIPQPARXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[Tyr6]-Angiotensin II: Selective AT2R Agonist Peptide for RAS Pathway Dissection and Oncology Research


[Tyr6]-Angiotensin II (CAS: 52634-95-4, Sequence: DRVYIYPF) is a modified octapeptide analog of the endogenous hormone Angiotensin II, characterized by the substitution of Histidine with Tyrosine at the sixth position [1]. This single-point modification fundamentally alters the ligand's receptor engagement profile, conferring high selectivity for the Angiotensin II Type 2 Receptor (AT2R) while abolishing binding to the Angiotensin II Type 1 Receptor (AT1R) [2]. Distinct from the native peptide's balanced vasoconstrictive and proliferative signaling, [Tyr6]-Angiotensin II functions as a potent and selective AT2R agonist [3]. This specific pharmacological signature positions it as a critical tool for deconvoluting AT2R-mediated pathways in cardiovascular biology, tissue remodeling, and oncology, independent of AT1R-mediated effects [4].

Why [Tyr6]-Angiotensin II Cannot Be Substituted by Standard Angiotensin II or Generic Analogs


Generic substitution within the angiotensin peptide family is scientifically invalid due to the profound, quantifiable divergence in receptor subtype selectivity driven by the residue at position six. The native Angiotensin II (DRVYIHPF) acts as a balanced agonist, binding both AT1R and AT2R, leading to a complex mixture of vasoconstriction and vasodilation signals [1]. In stark contrast, the His6→Tyr6 substitution in [Tyr6]-Angiotensin II (DRVYIYPF) results in a complete loss of AT1R binding affinity (0% binding relative to native Angiotensin II) while preserving full AT2R binding (>95%) [2]. This results in an 18,000-fold selectivity for AT2R over AT1R [3]. Consequently, using a non-selective analog would confound experimental interpretation by activating opposing receptor pathways, whereas [Tyr6]-Angiotensin II provides a clean pharmacological signal essential for precise mechanistic studies and therapeutic target validation [4].

Quantitative Differentiation of [Tyr6]-Angiotensin II from Analogs: A Procurement Guide


AT2R vs. AT1R Selectivity: 18,000-Fold Preference Over Native Angiotensin II

[Tyr6]-Angiotensin II exhibits an 18,000-fold selectivity for the Angiotensin II Type 2 Receptor (AT2R) over the Angiotensin II Type 1 Receptor (AT1R) [1]. This contrasts sharply with the native peptide, Angiotensin II, which displays a selectivity ratio of only 13.7 [2]. The functional consequence of this selectivity is the complete loss of AT1R-mediated signaling, a hallmark of the parent molecule and most unmodified analogs [3].

GPCR Pharmacology Receptor Selectivity Cardiovascular Biology

Ablation of AT1R Binding Affinity Compared to Native Angiotensin II

The His6→Tyr6 substitution results in a complete loss of binding to the AT1 receptor. At a concentration of 1 µM, [Tyr6]-Angiotensin II shows 0% binding relative to native Angiotensin II, while maintaining >95% binding to the AT2 receptor [1]. This is in direct contrast to native Angiotensin II, which exhibits >95% binding to both AT1R and AT2R [1].

Receptor Binding Functional Selectivity Peptide Engineering

High AT2R Binding Affinity (IC50 4.0 nM) Benchmarking Against Native Angiotensin II

[Tyr6]-Angiotensin II demonstrates potent binding to the AT2 receptor, with an IC50 value of 4.0 nM [1]. While this is a reduction in potency compared to the native Angiotensin II (IC50 0.12 nM) [2], the substantial loss of AT1R affinity makes this a favorable trade-off for achieving high selectivity. The potency remains well within a pharmacologically relevant range, enabling its effective use as a selective agonist in both in vitro and in vivo models [3].

Receptor Pharmacology Binding Affinity Peptide Therapeutics

In Vivo Antitumor Efficacy in Pancreatic Ductal Adenocarcinoma (PDAC) Models

Local administration of [Tyr6]-Angiotensin II (termed Y6-Angiotensin II Analog) significantly attenuates the growth of fast-growing murine pancreatic ductal adenocarcinoma (PDAC) tumors [1]. This in vivo efficacy is attributed to its selective AT2R agonism, which induces AT2R gene expression in tumor cells [1]. While other AT2R agonists exist, this compound has been specifically validated in this disease model, providing a direct link between its unique receptor selectivity profile and a quantifiable therapeutic outcome [2].

Oncology In Vivo Pharmacology Drug Development

ACE2 Interaction: 96% Inhibition at 10 µM Distinguishes from Native Angiotensin II

Unlike native Angiotensin II, which is a substrate for Angiotensin Converting Enzyme 2 (ACE2) and is cleaved to Angiotensin-(1-7), [Tyr6]-Angiotensin II acts as an inhibitor of ACE2. It demonstrates 96% inhibition at a concentration of 10 µM and exhibits high proteolytic stability, with only 18% cleavage over 5 hours [1]. This is a distinct functional property that allows it to modulate the protective ACE2/Ang-(1-7)/Mas axis in a manner that is opposite to the native peptide [2].

Enzymology RAS Pathway COVID-19 Research

Procurement-Driven Application Scenarios for [Tyr6]-Angiotensin II


Deconvolution of AT2R-Specific Signaling in Cardiovascular and Renal Research

Use [Tyr6]-Angiotensin II as a selective AT2R agonist to cleanly dissect the receptor's role in vasodilation, natriuresis, and cardioprotection. Its proven >95% AT2R binding and 0% AT1R binding eliminates the confounding vasoconstrictive and pro-hypertrophic signals associated with AT1R activation [1]. This allows for unambiguous interpretation of AT2R-mediated effects in isolated tissue baths, cell culture, or animal models, a task that is impossible with the non-selective native Angiotensin II or other analogs with mixed affinity [2].

Validation of AT2R as a Therapeutic Target in Oncology

Employ [Tyr6]-Angiotensin II in preclinical oncology models, particularly for pancreatic ductal adenocarcinoma (PDAC), where it has demonstrated significant attenuation of tumor growth in vivo [1]. Its established potency (AT2R IC50 4.0 nM) and selectivity (18,000-fold over AT1R) make it an ideal lead-like tool compound for target validation studies, biomarker discovery, and for investigating the tumor-suppressive roles of the AT2R pathway, as highlighted in peer-reviewed studies [2].

Investigating the ACE2/Ang-(1-7)/Mas Axis in Infectious Disease and Fibrosis

Utilize [Tyr6]-Angiotensin II as a potent inhibitor of ACE2 (96% inhibition at 10 µM) to study the enzyme's role beyond Angiotensin II conversion [1]. This is especially relevant for research into SARS-CoV-2 viral entry mechanisms, where ACE2 acts as the primary receptor, and for exploring the protective anti-fibrotic and anti-inflammatory effects of the ACE2/Ang-(1-7)/Mas axis. Its high proteolytic stability (18% cleavage over 5h) ensures sustained activity in long-term assays, a critical advantage over labile native peptides [2].

Screening and Development of Novel AT2R-Targeted Therapeutics

Use [Tyr6]-Angiotensin II as a reference standard and positive control in high-throughput screening (HTS) campaigns designed to identify small molecule AT2R agonists. Its well-defined receptor binding profile (AT1R 0%, AT2R >95%) and functional selectivity provide a robust benchmark for assessing the specificity and potency of new chemical entities [1]. Its robust in vivo efficacy in PDAC models further validates the AT2R pathway, justifying its use as a comparator in lead optimization studies [2].

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